3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidine-2,4-dione family, characterized by its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including anticancer and antimicrobial activities.
The compound is synthesized through various methods involving the reaction of thiazolidine-2,4-dione with substituted benzaldehydes. Research has shown that derivatives of thiazolidine-2,4-dione can be produced using techniques such as Knoevenagel condensation, which facilitates the formation of carbon-carbon bonds between aldehydes and active methylene compounds.
3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione is classified as a thiazolidinedione derivative. Thiazolidinediones are a group of compounds known for their role in pharmacology, particularly in the treatment of diabetes and cancer. This specific derivative is noted for its methoxy substitution on the benzyl moiety, which may influence its biological activity.
The synthesis of 3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione typically involves the following steps:
The typical yield for this synthesis can vary but is often reported between 50% to 90%, depending on the specific conditions used (solvent choice, temperature, and reaction time). The structure of the synthesized compound can be confirmed by analyzing its melting point and spectral data.
The molecular structure of 3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione consists of a thiazolidine ring with a methoxy-substituted benzyl group at one position. The thiazolidine ring contributes to the compound's reactivity and biological properties.
3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions:
Reactions are typically monitored using Thin Layer Chromatography (TLC) and characterized using NMR and mass spectrometry to confirm product formation and purity.
The mechanism of action for 3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione largely depends on its interaction with biological targets:
In vitro studies have shown promising results regarding its efficacy against certain cancer cell lines and microbial species, indicating its potential as a therapeutic agent.
3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
The therapeutic journey of TZD derivatives began with the serendipitous discovery of ciglitazone's insulin-sensitizing effects in the 1980s. Early synthetic methodologies relied on prolonged refluxing (12+ hours) of α-chloroacetic acid with thiourea, yielding the TZD core with moderate efficiency (78% yield). This process was optimized in 2006 through microwave-assisted synthesis, reducing reaction time to 5 minutes while maintaining 83% yield (Scheme 1) [3]. The 1990s marked a breakthrough with FDA approval of rosiglitazone and pioglitazone as PPARγ agonists for type 2 diabetes. These drugs demonstrated the scaffold’s capacity to enhance glucose uptake via GLUT-4 translocation and suppress hepatic gluconeogenesis. However, safety concerns prompted the development of partial PPARγ agonists (e.g., balaglitazone) to mitigate adverse effects while retaining efficacy [6].
Table 1: Evolution of TZD-Based Therapeutics
Compound | Structural Feature | Therapeutic Target | Development Phase |
---|---|---|---|
Ciglitazone | Unsubstituted TZD core | PPARγ agonist | Preclinical (1980s) |
Troglitazone | Chromane-modified C5 side chain | PPARγ full agonist | Marketed (withdrawn) |
Pioglitazone | Ethylpyridine at N3 | PPARγ modulator | FDA-approved |
Balaglitazone | 4-Methoxybenzyl at N3 | PPARγ partial agonist | Phase III |
Lobeglitazone | Imidazole-containing side chain | Dual PPARα/γ activation | Marketed (Asia) |
Post-2000 research diversified TZD applications beyond antidiabetic therapy. Derivatives like 5-arylidene-TZDs exhibited potent antimicrobial activity against Gram-positive bacteria (MIC: 2–16 µg/mL), while 1,3,4-thiadiazolyl-TZD hybrids emerged as protein tyrosine phosphatase 1B (PTP1B) inhibitors (IC₅₀: 0.41–4.68 μM) for diabetes management. This evolution underscores the scaffold’s adaptability to multiple disease targets through strategic substitutions [2] [8].
The introduction of a 4-methoxybenzyl group at the N3 position of TZD generates 3-(4-methoxybenzyl)thiazolidine-2,4-dione (CAS: 943114-29-2), a compound with distinct electronic and steric properties. Key structural attributes include:
The methoxy group (-OCH₃) enhances lipid solubility (cLogP ≈ 1.5) and influences electron distribution via resonance effects, increasing aryl ring electron density. This modification promotes π-π stacking interactions with hydrophobic receptor pockets, as demonstrated in PPARγ ligand-binding domains. Comparative studies with 3-(4-methylphenyl)-TZD (PubChem CID: 1471866) reveal that methoxy substitution improves dipole moment (Δμ = 1.2 D) and polar surface area (PSA = 55.6 Ų), parameters critical for membrane permeability and target engagement [4] [7].
Table 2: Structural Data for 3-(4-Methoxybenzyl)-TZD
Property | Value | Measurement Method |
---|---|---|
CAS Registry Number | 943114-29-2 | IUPAC assignment |
Molecular Formula | C₁₁H₁₁NO₃S | Elemental analysis |
Exact Mass | 237.0460 Da | Mass spectrometry |
Hydrogen Bond Acceptors | 6 | Computational modeling |
Hydrogen Bond Donors | 0 | Computational modeling |
Canonical SMILES | O=C(N1CC2=CC=C(OC)C=C2)SCC1=O | SMILES notation |
InChI Key | HTPPYGDEBULXCD-UHFFFAOYSA-N | InChI encoding |
Crystallographic analyses indicate that the benzyl linker between N3 and the methoxyphenyl group permits rotational flexibility, allowing conformational adaptation to receptor binding sites. This flexibility is constrained in rigid analogues like 5-(4-methoxybenzylidene)-TZD (CID: 5373936), where the exocyclic double bond at C5 enforces planarity, altering binding kinetics [1] [4].
Strategic incorporation of auxiliary heterocycles into TZD derivatives profoundly enhances their pharmacological profiles. Key modifications include:
Table 3: Bioactivity Correlation with Heterocyclic Modifications
TZD Hybrid System | Biological Target | Key Activity Metric | Mechanistic Insight |
---|---|---|---|
1,3,4-Thiadiazole-TZD | PTP1B enzyme | IC₅₀ = 0.41 µM | Non-competitive inhibition |
Thiophen-2-ylmethylene-TZD | PPARγ receptor | ΔG = -7.765 kcal/mol | H-bonding with Ser289, His449 |
5-(3-Trifluoromethylaryl) | Aldose reductase | IC₅₀ = 0.445 µM | Hydrophobic pocket occupancy |
Bis-thiazolidinones | DNA gyrase | MIC = 2 µg/mL (B. subtilis) | Topoisomerase IV inhibition |
Synthetic methodologies enable precise heterocyclic integration:
These modifications demonstrate how heterocyclic appendages exploit complementary binding regions in target proteins, thereby enhancing potency and selectivity across therapeutic domains.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7